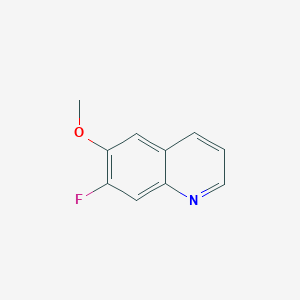

7-Fluoro-6-methoxyquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-fluoro-6-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO/c1-13-10-5-7-3-2-4-12-9(7)6-8(10)11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNKVCSRTSDJDKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=CC=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

7-Fluoro-6-methoxyquinoline chemical structure and properties

An In-Depth Technical Guide to 7-Fluoro-6-methoxyquinoline: Synthesis, Properties, and Applications in Drug Discovery

Introduction

The quinoline scaffold is a quintessential privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities.[1] Its rigid, bicyclic aromatic system provides a versatile template for interacting with various biological targets. The strategic functionalization of this core is a cornerstone of modern drug design. Among the most impactful modifications is the introduction of fluorine atoms and methoxy groups. Fluorine, owing to its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[2] Concurrently, the methoxy group acts as a hydrogen bond acceptor and can modulate solubility and electronic properties.

This guide focuses on this compound, a heterocyclic building block that synergistically combines these features. We will explore its fundamental properties, spectroscopic signature, synthetic pathways, and critical role as a scaffold in the development of targeted therapeutics, particularly in oncology and infectious diseases. This document is designed for researchers and drug development professionals, providing not just data, but the scientific rationale behind the application of this versatile intermediate.

Part 1: Core Physicochemical and Structural Properties

The utility of a chemical scaffold in drug discovery begins with a thorough understanding of its intrinsic properties. These parameters govern its behavior in both chemical reactions and biological systems, influencing everything from synthetic accessibility to pharmacokinetic profiles.

The structure of this compound features a quinoline core with a methoxy group at the 6-position and a fluorine atom at the 7-position. This specific arrangement of electron-donating (methoxy) and electron-withdrawing (fluoro) groups on the benzo portion of the ring system dictates its electronic distribution and reactivity.

Diagram 1: Chemical Structure of this compound

Caption: Chemical structure of this compound.

The key physicochemical properties are summarized in the table below. The predicted XLogP3 value of 2.3 suggests moderate lipophilicity, a desirable trait for oral bioavailability, balancing aqueous solubility with membrane permeability.[3]

| Property | Value | Source |

| Molecular Formula | C₁₀H₈FNO | [3][4] |

| Molecular Weight | 177.17 g/mol | [3] |

| CAS Number | 887769-91-7 | [3][5] |

| Appearance | (Predicted) White to off-white solid | N/A |

| SMILES | COC1=C(C=C2C(=C1)C=CC=N2)F | [4] |

| InChI Key | SNKVCSRTSDJDKK-UHFFFAOYSA-N | [4][5] |

| Predicted XLogP3 | 2.3 | [4] |

| Hydrogen Bond Donors | 0 | [3] |

| Hydrogen Bond Acceptors | 2 (N, O) | [3] |

Part 2: Spectroscopic Characterization

Structural elucidation and confirmation of synthesized compounds rely on a suite of spectroscopic techniques.[6] For this compound, a combination of NMR, IR, and Mass Spectrometry provides a unique fingerprint. While experimental spectra are batch-specific, the expected features can be reliably predicted from the structure.

| Technique | Feature | Expected Observation & Rationale |

| ¹H NMR | Aromatic Protons | Signals expected between δ 7.0-8.8 ppm. The protons at C5 and C8 will likely appear as distinct singlets or narrow doublets due to the substitution pattern. Protons on the pyridine ring (C2, C3, C4) will show characteristic coupling patterns. |

| Methoxy Protons | A sharp singlet integrating to 3H is expected around δ 3.9-4.1 ppm, typical for an aryl methyl ether. | |

| ¹³C NMR | Aromatic Carbons | 10 distinct signals are expected in the aromatic region (δ 100-160 ppm). The carbons directly attached to F and O (C7 and C6) will be significantly shifted. The C-F bond will induce characteristic splitting (¹JCF, ²JCF, etc.). |

| Methoxy Carbon | A signal around δ 56 ppm is expected for the -OCH₃ carbon. | |

| ¹⁹F NMR | Fluorine | A singlet is expected, as there are no adjacent protons to couple with. Its chemical shift will be characteristic of an aryl fluoride. |

| IR Spectroscopy | C-O Stretch | A strong absorption band around 1200-1275 cm⁻¹ corresponding to the aryl-alkyl ether stretch. |

| C=N/C=C Stretch | Multiple sharp bands in the 1500-1650 cm⁻¹ region, characteristic of the quinoline aromatic system. | |

| C-F Stretch | An absorption band, typically strong, in the 1000-1300 cm⁻¹ region. | |

| Mass Spec. (EI) | Molecular Ion (M⁺) | A prominent peak at m/z = 177, corresponding to the molecular weight of the compound.[4] |

This multi-faceted spectroscopic analysis is a self-validating system; the data from each technique must converge to confirm the identity and purity of the target compound.[7][8]

Part 3: Synthesis and Reactivity

Proposed Synthetic Workflow

While multiple routes to substituted quinolines exist, a robust and scalable approach is critical for drug development. Drawing from established methodologies for related fluoroquinolines, a plausible synthesis for this compound can be designed starting from commercially available 3-fluoro-4-methoxyaniline.[9][10] A modified Skraup or Doebner-von Miller reaction, which involves the condensation of an aniline with α,β-unsaturated carbonyl compounds (often generated in situ from glycerol), is a classic and effective method.

The causality behind this choice lies in its efficiency and use of readily available starting materials. The cyclization is typically promoted by a dehydrating agent like sulfuric acid and an oxidizing agent to form the aromatic quinoline ring.

Diagram 2: Proposed Synthesis of this compound

Caption: Workflow for the proposed Skraup synthesis.

Detailed Experimental Protocol (Hypothetical)

This protocol describes a self-validating laboratory-scale synthesis. Each step includes checkpoints and rationale.

-

Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, add 3-fluoro-4-methoxyaniline (1.0 eq).

-

Rationale: Ensuring anhydrous conditions prevents unwanted side reactions with the sulfuric acid.

-

-

Reaction Setup: Add concentrated sulfuric acid (approx. 2.5 eq) slowly and carefully while cooling the flask in an ice bath. Add nitrobenzene (1.2 eq) as the oxidizing agent.

-

Rationale: The initial addition of acid is highly exothermic. Nitrobenzene is a common choice, though others can be used.

-

-

Glycerol Addition: Add glycerol (approx. 3.0 eq) dropwise via the dropping funnel.

-

Rationale: The reaction of glycerol with hot sulfuric acid generates acrolein in situ, the key electrophile for the condensation. Adding it slowly controls the initial exothermic reaction.

-

-

Cyclization and Aromatization: Heat the mixture carefully to 120-130 °C and maintain for 3-4 hours. The reaction is vigorous initially.

-

Self-Validation: Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate solvent system (e.g., Ethyl Acetate/Hexane). The disappearance of the starting aniline spot indicates reaction completion.

-

-

Work-up and Isolation: Cool the reaction mixture and pour it cautiously into a large volume of ice water. Steam distill to remove the excess nitrobenzene.

-

Rationale: Steam distillation is an effective method for removing high-boiling, water-immiscible impurities.

-

-

Purification: Make the remaining solution alkaline with concentrated sodium hydroxide solution to precipitate the crude product. Filter the solid, wash with water, and dry. Recrystallize from a suitable solvent (e.g., ethanol/water) or purify by column chromatography on silica gel.

-

Rationale: Basification deprotonates the quinoline nitrogen, reducing its water solubility and causing it to precipitate. Purification is essential to remove byproducts and achieve the required purity for subsequent applications.

-

-

Characterization: Confirm the structure and purity of the final product using NMR, MS, and IR spectroscopy as detailed in Part 2.

Reactivity

The reactivity of this compound is primarily exploited in two ways:

-

Nucleophilic Aromatic Substitution (SₙAr): While the parent compound is not highly activated for SₙAr, it can be readily converted to a more reactive intermediate. For example, oxidation to the N-oxide followed by treatment with POCl₃ can introduce a highly reactive chlorine atom at the 4-position. This 4-chloro-7-fluoro-6-methoxyquinoline is an excellent substrate for SₙAr reactions with amines, thiols, and other nucleophiles, a key strategy for building libraries of kinase inhibitors.[11][12]

-

Electrophilic Aromatic Substitution (EAS): The benzene ring is activated by the electron-donating methoxy group. Electrophilic substitution (e.g., nitration, halogenation) would be directed primarily to the 5-position, which is ortho to the methoxy group and activated, though steric hindrance could play a role.

Part 4: Applications in Medicinal Chemistry

This compound is not an end-product but a high-value scaffold for generating diverse, biologically active molecules. Its derivatives have shown significant promise in oncology and bacteriology.

Diagram 3: Role as a Core Scaffold in Drug Discovery

Caption: this compound as a versatile starting point.

Anticancer Agents: Kinase Inhibitors

The quinoline core is a well-established pharmacophore for ATP-competitive kinase inhibitors. The nitrogen at position 1 acts as a crucial hydrogen bond acceptor, mimicking the adenine hinge-binding motif of ATP. Derivatives of this compound are key intermediates in this area.

-

Mechanism of Action: Many receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR), are overactive in cancer cells, leading to uncontrolled proliferation. Small molecules can bind to the ATP pocket of the kinase domain, inhibiting its function.

-

Synthetic Strategy: As described, the 4-position of the quinoline is typically functionalized with a substituted aniline moiety.[13] The 6-methoxy and 7-fluoro groups play a critical role in fine-tuning the molecule's properties. The 6-methoxy group often enhances solubility and can form additional interactions in the binding pocket, while the 7-fluoro group can improve metabolic stability and cell permeability.[14] Research on 7-fluoro-4-anilinoquinolines has demonstrated potent cytotoxic activities against cancer cell lines like HeLa and BGC823.[13]

Antibacterial Agents: Topoisomerase Inhibitors

The emergence of antibiotic resistance necessitates the development of new classes of antibacterial agents. Novel bacterial topoisomerase inhibitors (NBTIs) represent a promising class, and fluoroquinoline derivatives are at the forefront of this research.[15]

-

Mechanism of Action: Bacterial DNA gyrase and topoisomerase IV are essential enzymes that control DNA topology during replication. Their inhibition leads to rapid bacterial cell death. Quinolone-based compounds are known to target these enzymes.[16][17]

-

Structural Insights: Studies on 3-fluoro-6-methoxyquinoline derivatives have shown that they can be potent inhibitors of both gyrase and Topoisomerase IV.[15] The quinoline core is essential for enzyme binding, while substituents are optimized to enhance potency and spectrum of activity. Compound 14 from one such study, a cyclobutylaryl-substituted NBTI, demonstrated excellent activity against S. aureus (including MRSA) both in vitro and in vivo.[15] This highlights the potential of the 7-fluoro isomer scaffold in the same therapeutic space.

Part 5: Safety and Handling

-

Hazard Statements (for 4-chloro derivative): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

-

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation in drug discovery. Its structure is intelligently designed by the principles of medicinal chemistry, combining the privileged quinoline scaffold with the modulating effects of methoxy and fluoro substituents. Its versatile reactivity allows for the construction of vast and diverse chemical libraries targeting critical enzymes in cancer and infectious diseases. This guide has provided a comprehensive overview of its properties, a rational approach to its synthesis, and a clear depiction of its application, underscoring its significant potential for the development of next-generation therapeutics.

References

-

PubChemLite. This compound (C10H8FNO). Available from: [Link]

-

PubChem. 7-Fluoro-6-(6-methoxy-3-pyridinyl)quinoline. Available from: [Link]

-

AA Blocks. This compound. Available from: [Link]

-

Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Molecules. 2015. Available from: [Link]

-

A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H-Quinazolin-4-One. Malaysian Journal of Chemistry. 2022. Available from: [Link]

-

PubChem. 6-[Fluoro(fluoro)methoxy]quinoline. Available from: [Link]

-

ResearchGate. A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline. Available from: [Link]

-

PubMed. Novel 3-fluoro-6-methoxyquinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV. Bioorg Med Chem Lett. 2017. Available from: [Link]

-

MDPI. Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Molecules. 2010. Available from: [Link]

-

MDPI. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Molbank. 2022. Available from: [Link]

-

MDPI. Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. Molecules. 2023. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Molecular Architecture of Antitumor Drugs: The Role of 7-Fluoro-6-nitro-4-hydroxyquinazoline. Available from: [Link]

-

YouTube. Spectroscopy worked example combining IR, MS and NMR. 2021. Available from: [Link]

-

Fluorine in drug discovery: Role, design and case studies. Journal of Fluorine Chemistry. 2022. Available from: [Link]

-

YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. 2019. Available from: [Link]

-

University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Available from: [Link]

-

ResearchGate. Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. 2024. Available from: [Link]

-

MDPI. The Biological Activity of Natural Alkaloids against Herbivores, Cancerous Cells and Pathogens. Molecules. 2020. Available from: [Link]

-

YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6. 2020. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. aablocks.com [aablocks.com]

- 4. PubChemLite - this compound (C10H8FNO) [pubchemlite.lcsb.uni.lu]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. ukm.my [ukm.my]

- 13. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nbinno.com [nbinno.com]

- 15. Novel 3-fluoro-6-methoxyquinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Buy 6-Fluoro-2-methoxyquinoline-3-carboxylic acid (EVT-13297754) [evitachem.com]

- 17. mdpi.com [mdpi.com]

- 18. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to 7-Fluoro-6-methoxyquinoline: A Key Scaffold in Modern Drug Discovery

For Immediate Release

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of 7-Fluoro-6-methoxyquinoline, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its fundamental properties, synthesis, and its emerging role in the development of novel therapeutics, particularly in the realms of oncology and infectious diseases. This document serves as a crucial resource for professionals engaged in drug discovery and development, offering insights into the rationale behind its design and its potential mechanisms of action.

Core Compound Specifications

| Property | Value | Reference |

| CAS Number | 887769-91-7 | [1] |

| Molecular Formula | C10H8FNO | [1] |

| Molecular Weight | 177.175 g/mol | N/A |

| Canonical SMILES | COC1=C(C=C2C(=C1)C=CC=N2)F | [1] |

| InChIKey | SNKVCSRTSDJDKK-UHFFFAOYSA-N | [1] |

Introduction: The Strategic Importance of the Fluoroquinolone Scaffold

The quinoline ring system is a foundational scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic incorporation of a fluorine atom and a methoxy group at the 7- and 6-positions, respectively, gives rise to this compound, a molecule with tailored physicochemical and pharmacological properties.

The introduction of fluorine is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. The strong carbon-fluorine bond can block metabolic pathways, while its high electronegativity can influence the acidity or basicity of nearby functional groups, thereby modulating interactions with biological targets. The methoxy group, on the other hand, can act as a hydrogen bond acceptor and influence the molecule's overall lipophilicity and electronic properties. This strategic functionalization makes this compound a promising platform for the development of targeted therapies.

Synthetic Pathways: Constructing the this compound Core

While a specific, detailed, and publicly available synthesis protocol for this compound is not extensively documented in readily accessible literature, a plausible and efficient synthetic route can be extrapolated from established methods for analogous fluoro- and methoxy-substituted quinolines. A common and effective approach involves a multi-step synthesis starting from readily available precursors.

A proposed synthetic workflow is outlined below. This is a conceptual pathway, and optimization of reaction conditions would be necessary for practical implementation.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Conceptual)

Step 1: Nitration of 4-Fluoro-3-methoxyaniline

-

Dissolve 4-Fluoro-3-methoxyaniline in concentrated sulfuric acid at 0°C.

-

Add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise while maintaining the temperature below 5°C.

-

Stir the reaction mixture for a specified time until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture onto crushed ice and neutralize with a base to precipitate the product, 4-Fluoro-3-methoxy-6-nitroaniline.

-

Filter, wash with water, and dry the product.

Step 2: Skraup-Doebner-von Miller Cyclization

-

Combine 4-Fluoro-3-methoxy-6-nitroaniline, glycerol, a mild oxidizing agent (such as the starting nitroaniline itself or arsenic pentoxide), and concentrated sulfuric acid.

-

Heat the mixture cautiously under reflux. The reaction is often vigorous.

-

After the reaction is complete, cool the mixture and dilute with water.

-

Neutralize with a base to precipitate the crude 7-Fluoro-6-methoxy-8-nitroquinoline.

-

Purify the product, for example, by steam distillation or column chromatography.

Step 3: Reduction of the Nitro Group

-

Dissolve 7-Fluoro-6-methoxy-8-nitroquinoline in a suitable solvent (e.g., ethanol, acetic acid).

-

Add a reducing agent such as iron powder and hydrochloric acid, or perform catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst.

-

Heat the reaction mixture as required.

-

After completion, filter off the catalyst or inorganic salts.

-

Neutralize the filtrate and extract the product, 8-Amino-7-fluoro-6-methoxyquinoline.

Step 4: Deamination

-

Dissolve 8-Amino-7-fluoro-6-methoxyquinoline in an acidic medium (e.g., hydrochloric acid) at low temperature.

-

Add a solution of sodium nitrite dropwise to form the diazonium salt.

-

Treat the diazonium salt solution with hypophosphorous acid to effect the removal of the amino group.

-

Neutralize the reaction mixture and extract the final product, this compound.

-

Purify by recrystallization or column chromatography.

Applications in Drug Discovery and Development

The this compound scaffold is a versatile platform for the development of inhibitors targeting key enzymes involved in cancer and infectious diseases. The primary areas of investigation include its potential as an anticancer and antibacterial agent.

Anticancer Potential: Targeting Kinase Signaling Pathways

Many quinoline derivatives have been identified as potent inhibitors of protein kinases, which are crucial regulators of cellular processes such as proliferation, survival, and differentiation.[2] Dysregulation of kinase activity is a hallmark of many cancers. The this compound core can be elaborated with various side chains to optimize its interaction with the ATP-binding pocket of specific kinases.

Caption: Mechanism of kinase inhibition by a this compound derivative.

Derivatives of 7-fluoro-4-anilinoquinolines have demonstrated significant antiproliferative activities against cancer cell lines, with some compounds exhibiting superior potency to the established EGFR inhibitor, gefitinib.[3] The 7-fluoro substitution can play a crucial role in the binding affinity and selectivity of these inhibitors.

Antibacterial Activity: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Fluoroquinolones are a major class of antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[4] The this compound scaffold can serve as the core for novel antibacterial agents. The fluorine atom at the 7-position is a common feature in many potent fluoroquinolones, contributing to their antibacterial spectrum and potency.

Caption: Inhibition of bacterial DNA replication by a this compound derivative.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A standard method to evaluate the antibacterial activity of a compound is to determine its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5]

-

Preparation of Bacterial Inoculum: Culture the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium to a standardized cell density (e.g., 0.5 McFarland standard).

-

Serial Dilution of the Test Compound: Prepare a series of twofold dilutions of the this compound derivative in a 96-well microtiter plate containing broth medium.

-

Inoculation: Add a standardized volume of the bacterial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Conclusion and Future Directions

This compound represents a strategically designed molecular scaffold with significant potential in drug discovery. Its unique combination of a quinoline core with fluorine and methoxy substituents provides a foundation for the development of potent and selective inhibitors of key biological targets in cancer and infectious diseases. Further exploration of the structure-activity relationships of its derivatives, coupled with detailed mechanistic studies, will be crucial in realizing the full therapeutic potential of this promising compound. The synthetic and experimental protocols outlined in this guide provide a framework for researchers to advance the investigation of this compound and its analogues as next-generation therapeutic agents.

References

-

Al-Harthy, D., El-Faham, A., & Al-Othman, Z. (2022). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. Molecules, 27(5), 1658. [Link]

-

Hardy Diagnostics. (n.d.). Fluoroquinolone Resistance and Screening Methods. Retrieved January 5, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 5, 2026, from [Link]

-

Paquin, D., & Leo, G. (2002). Fluoroquinolone E-Testing against Pseudomonas Aeruginosa and Streptococcus Pneumoniae. The Annals of Pharmacotherapy, 36(9), 1379–1384. [Link]

-

Khan, Z., Siddiqui, M. F., & Park, S. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Advanced Research, 50, 19-36. [Link]

-

Yoshida, H., Bogaki, M., Nakamura, S., & Ubukata, K. (2001). Real-Time PCR Assay for Detection of Fluoroquinolone Resistance Associated with grlA Mutations in Staphylococcus aureus. Journal of Clinical Microbiology, 39(11), 4220–4226. [Link]

-

Wang, Y., Li, Y., Zhang, Y., Wang, Y., & Liu, J. (2015). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Molecules, 20(11), 19686–19698. [Link]

-

El-Sayed, M. A., Abbas, H. S., & Ghorab, M. M. (2023). Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. Molecules, 28(10), 4181. [Link]

-

ResearchGate. (n.d.). A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline. Retrieved January 5, 2026, from [Link]

-

MDPI. (2021). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Molbank, 2021(3), M1268. [Link]

-

PubChem. (n.d.). 7-Methoxyquinoline. Retrieved January 5, 2026, from [Link]

- Google Patents. (n.d.). Method for synthetizing 6-methoxyquinoline.

-

Lutz, R. E., & Allison, R. K. (1946). Synthesis of 5-Substituted Derivatives of 6-Methoxy-8-aminoquinoline and of 5-Chloro-6-methoxyquinoline1. Journal of the American Chemical Society, 68(8), 1585–1587. [Link]

-

National Center for Biotechnology Information. (2023). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules, 28(11), 4496. [Link]

-

Fallah, Z., Mohammadi-Far, M., & Foroumadi, A. (2014). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. DARU Journal of Pharmaceutical Sciences, 22(1), 69. [Link]

-

ResearchGate. (n.d.). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. Retrieved January 5, 2026, from [Link]

-

Davies, S. P., Reddy, H., Caivano, M., & Cohen, P. (2000). Specificity and mechanism of action of some commonly used protein kinase inhibitors. Biochemical Journal, 351(Pt 1), 95–105. [Link]

-

ResearchGate. (n.d.). Table 1 . Fluorescence emission characteristics of 6-methoxy quinoline.... Retrieved January 5, 2026, from [Link]

-

ResearchGate. (n.d.). Design, Synthesis, Antitumor and Antimicrobial Activity of Some Novel 6,7-Dimethoxyquinazoline Derivatives. Retrieved January 5, 2026, from [Link]

-

Kumar, V., Kumar, A., & Kumar, S. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Molecular and Cellular Biochemistry, 478(5), 1129–1151. [Link]

-

Asghar, S., Elexpuru-Zabaleta, M., & Salmond, G. P. C. (2020). Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. International Journal of Molecular Sciences, 21(21), 8083. [Link]

-

National Institute of Standards and Technology. (n.d.). Quinoline, 6-methoxy-. Retrieved January 5, 2026, from [Link]

-

National Center for Biotechnology Information. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(11), 2115–2143. [Link]

-

Baxendale, I. R., & Schotten, C. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13426–13442. [Link]

-

MDPI. (2021). 7,7-Difluoropentaphen-6(7H)-one. Molbank, 2021(4), M1296. [Link]

Sources

- 1. PubChemLite - this compound (C10H8FNO) [pubchemlite.lcsb.uni.lu]

- 2. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluoroquinolones’ Biological Activities against Laboratory Microbes and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Value of the 7-Fluoro-6-methoxyquinoline Scaffold

An In-Depth Technical Guide to the Synthesis of 7-Fluoro-6-methoxyquinoline

The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmacologically active compounds.[1][2][3] Its rigid, bicyclic aromatic structure provides an excellent framework for orienting functional groups in three-dimensional space to achieve specific interactions with biological targets. The strategic incorporation of a fluorine atom can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[4] Fluorine's high electronegativity and small van der Waals radius can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate pKa to improve cell permeability.[5][6]

This guide provides a detailed technical overview of the synthetic pathways to this compound, a molecule that combines the benefits of the quinoline core with the strategic advantages of fluorine substitution. It is designed for researchers and drug development professionals, offering not just protocols, but the underlying chemical logic to empower rational synthesis design and optimization.

Retrosynthetic Analysis: Deconstructing the Target

A logical approach to designing the synthesis of this compound begins with a retrosynthetic analysis. The most common and robust methods for constructing the quinoline core involve forming the pyridine ring onto a pre-existing benzene ring. This suggests a primary disconnection strategy that breaks the C-N and C-C bonds of the heterocyclic ring, leading back to a substituted aniline and a three-carbon electrophilic partner.

The key starting material identified through this analysis is 3-Fluoro-4-methoxyaniline . This commercially available precursor provides the correctly substituted benzene ring, setting the stage for the subsequent annulation reaction to form the desired quinoline.

Caption: The Skraup synthesis pathway for this compound.

The Combes Synthesis: An Alternative Annulation

The Combes synthesis provides a route to 2,4-substituted quinolines by condensing an arylamine with a β-diketone under acidic conditions. [7][8][9]To synthesize the parent this compound, a β-ketoaldehyde or dialdehyde would be required.

-

Mechanism: The reaction proceeds through the initial formation of an enamine (or Schiff base) intermediate from the aniline and one of the carbonyl groups of the dicarbonyl compound. [1][10]An acid-catalyzed intramolecular electrophilic attack on the aromatic ring, followed by dehydration, yields the final quinoline product. [8]* Advantages & Disadvantages: This method can offer better control over substitution patterns compared to the Skraup synthesis. However, the required β-dicarbonyl starting materials can be less stable or accessible than glycerol.

The Friedländer Synthesis: Convergent Construction

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group (e.g., a ketone or aldehyde). [11][12][13]

-

Application to Target: To produce this compound, one would require 2-amino-4-fluoro-5-methoxybenzaldehyde and acetaldehyde.

Data Summary: Comparison of Synthetic Pathways

| Pathway | Key Reactants | Typical Conditions | Advantages | Disadvantages |

| Skraup | 3-Fluoro-4-methoxyaniline, Glycerol | H₂SO₄, Nitrobenzene, 130-160 °C | Readily available starting materials; direct one-pot reaction. | Harsh, strongly acidic, and exothermic conditions; potential for charring and low yields. [16][17] |

| Combes | 3-Fluoro-4-methoxyaniline, β-Diketone/Aldehyde | Acid catalyst (H₂SO₄, PPA), Heat | Milder conditions than Skraup; good for substituted quinolines. | Specific β-dicarbonyl precursors may be unstable or require synthesis. |

| Friedländer | 2-Amino-4-fluoro-5-methoxybenzaldehyde, Acetaldehyde | Acid or base catalyst, Heat | High convergence and efficiency; often good yields. | The required ortho-aminoaryl aldehyde is a complex, multi-step synthetic target. |

Experimental Protocol: Skraup Synthesis of this compound

This protocol describes a laboratory-scale synthesis adapted from the classical Skraup reaction, incorporating safety measures to control the reaction's exothermicity.

Disclaimer: This procedure involves highly corrosive and hazardous materials. It should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

Materials & Equipment

-

3-Fluoro-4-methoxyaniline

-

Glycerol (anhydrous)

-

Concentrated Sulfuric Acid (98%)

-

Nitrobenzene

-

Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

-

Sodium Hydroxide (NaOH) solution (30% w/v)

-

Toluene or Dichloromethane for extraction

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Three-neck round-bottom flask (500 mL)

-

Reflux condenser

-

Mechanical stirrer

-

Thermometer

-

Heating mantle with temperature control

-

Dropping funnel

-

Steam distillation apparatus

-

Separatory funnel

Step-by-Step Methodology

Caption: Experimental workflow for the Skraup synthesis.

-

Reaction Setup: In a 500 mL three-neck flask equipped with a mechanical stirrer, reflux condenser, and thermometer, carefully add 3-Fluoro-4-methoxyaniline. To this, add Ferrous Sulfate Heptahydrate (a small catalytic amount to moderate the reaction) and anhydrous Glycerol.

-

Acid Addition: While stirring and cooling the flask in an ice-water bath, slowly and carefully add concentrated Sulfuric Acid. The addition is highly exothermic. Maintain the internal temperature below 80°C.

-

Heating and Oxidant Addition: Once the acid addition is complete, replace the ice bath with a heating mantle. Heat the mixture with vigorous stirring to approximately 100-110°C. Begin the slow, dropwise addition of Nitrobenzene. Control the rate of addition to manage the exotherm and maintain a steady reflux.

-

Reflux Period: After the nitrobenzene addition is complete, continue to heat the reaction mixture at reflux (typically 130-140°C) for 3-5 hours. Monitor the reaction by TLC if feasible.

-

Quenching and Basification: Allow the reaction mixture to cool to below 100°C. Very carefully and slowly, pour the thick, dark mixture into a large beaker containing crushed ice and water. The mixture should be stirred vigorously during this process. Once diluted, carefully neutralize the acidic solution by slowly adding a 30% aqueous solution of sodium hydroxide until the solution is strongly alkaline (pH > 10). This step must be done in an ice bath as the neutralization is very exothermic.

-

Workup and Isolation:

-

Steam Distillation: Transfer the basic mixture to a larger flask and perform a steam distillation. [18]This will remove any unreacted nitrobenzene and other volatile impurities. Continue until the distillate runs clear.

-

Extraction: After steam distillation, cool the remaining aqueous residue. Extract the product from this residue multiple times with a suitable organic solvent like toluene or dichloromethane.

-

-

Purification:

-

Combine the organic extracts and dry them over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product, a dark oil or solid, can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound.

-

Conclusion and Future Perspectives

The synthesis of this compound is most practically achieved through classical quinoline annulation strategies, with the Skraup synthesis representing a robust, albeit harsh, one-pot method from readily available starting materials. While alternatives like the Combes and Friedländer syntheses exist, they present challenges related to precursor availability for this specific substitution pattern. For researchers in drug discovery, the Skraup pathway provides a reliable route to access this valuable scaffold for further derivatization and biological evaluation. Future work may focus on developing milder, metal-catalyzed C-H activation/annulation sequences to improve the efficiency and environmental footprint of this synthesis.

References

- Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et des anilines substituées. Bulletin de la Société Chimique de France, 49, 89.

-

Mishra, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(40), 23893-23920. Available from: [Link]

-

Wikipedia contributors. (2023). Combes quinoline synthesis. Wikipedia, The Free Encyclopedia. Available from: [Link]

- Merck & Co. (n.d.). Combes Quinoline Synthesis. The Merck Index Online.

-

Yadav, P., & Singh, R. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology. Available from: [Link]

-

Fleischer, T., et al. (2022). Initial Route Scouting and Final Process Development for the Multi-Kg Production of 3-Fluoro-6-methyoxyquinoline from p-Anisidine and 2-Fluoromalonic Acid. Organic Process Research & Development, 26(2), 347-357. Available from: [Link]

-

Wikipedia contributors. (2023). Friedländer synthesis. Wikipedia, The Free Encyclopedia. Available from: [Link]

-

Wikipedia contributors. (2023). Skraup reaction. Wikipedia, The Free Encyclopedia. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Available from: [Link]

-

Lamberth, C. (2025). 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). Molbank, M1868. Available from: [Link]

-

Cheng, C.-C., & Yan, S.-J. (2011). The Friedländer Synthesis of Quinolines. Organic Reactions. Available from: [Link]

-

Harianie, L., et al. (2021). A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H-Quinazolin-4-One. Sains Malaysiana, 50(11), 3295-3302. Available from: [Link]

-

ResearchGate. (n.d.). A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline. Request PDF. Available from: [Link]

-

Gandeepan, P., et al. (2023). Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. Green Chemistry. Available from: [Link]

-

Venkatachalam, C. S., & Mallory, F. B. (2002). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of Organic Chemistry, 67(1), 156-159. Available from: [Link]

-

ResearchGate. (n.d.). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. Request PDF. Available from: [Link]

-

Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. Available from: [Link]

-

Clarke, H. T., & Davis, A. W. (1922). Quinoline. Organic Syntheses, 2, 79. Available from: [Link]

-

NileRed. (2019, August 25). Making quinoline - the Skraup synthesis. YouTube. Available from: [Link]

-

Hayakawa, Y., et al. (1985). Syntheses of 7-fluoro- and 6,7-difluoroserotonin and 7-fluorotryptophan. Journal of Fluorine Chemistry, 27(3), 345-357. Available from: [Link]

-

Cerný, I., et al. (2006). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Molecules, 11(4), 286-298. Available from: [Link]

-

Scapecchi, S., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13402-13419. Available from: [Link]

-

Al-Ostath, A. I., et al. (2023). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Molbank, 2023(2), M1622. Available from: [Link]

-

Svirshchevskaya, E. V., et al. (2021). Synthesis of 7-amino-6-halogeno-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides: a way forward for targeting hypoxia and drug resistance of cancer cells. Scientific Reports, 11, 19280. Available from: [Link]

- CN103804289A - Method for synthetizing 6-methoxyquinoline. (2014). Google Patents.

-

ResearchGate. (n.d.). The role of fluorine in medicinal chemistry. Request PDF. Available from: [Link]

-

ResearchGate. (n.d.). Fluorine: An invaluable tool in medicinal chemistry. Request PDF. Available from: [Link]

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. Available from: [Link]

-

Wang, Y., et al. (2015). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Molecules, 20(7), 12696-12712. Available from: [Link]

-

El-Damasy, A. K., et al. (2020). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Bioorganic Chemistry, 102, 104085. Available from: [Link]

-

Wang, A., et al. (2014). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(21), 5031-5035. Available from: [Link]

Sources

- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 9. Combes Quinoline Synthesis [drugfuture.com]

- 10. iipseries.org [iipseries.org]

- 11. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 12. Friedlaender Synthesis [organic-chemistry.org]

- 13. organicreactions.org [organicreactions.org]

- 14. Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents [patents.google.com]

- 18. youtube.com [youtube.com]

The Emergence of a Privileged Scaffold: A Technical Guide to 7-Fluoro-6-methoxyquinoline

Foreword: The Strategic Value of Fluorinated Quinolines in Modern Drug Discovery

The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs with a broad spectrum of biological activities.[1][2] Its rigid, bicyclic aromatic structure provides an excellent scaffold for the precise spatial orientation of functional groups, facilitating high-affinity interactions with biological targets. The strategic incorporation of fluorine into this privileged scaffold has emerged as a powerful tactic to modulate the physicochemical and pharmacokinetic properties of drug candidates, often leading to enhanced potency, metabolic stability, and bioavailability.[3][4][5][6] This guide delves into the discovery and history of a specific, yet highly significant, member of this class: 7-Fluoro-6-methoxyquinoline. While a singular, seminal publication marking its "discovery" is not readily identifiable, its emergence can be traced through the logical progression of synthetic chemistry and the relentless pursuit of novel therapeutic agents, particularly in the realms of oncology and infectious diseases.

I. The Genesis of a Key Intermediate: A History Rooted in Analogue Synthesis

The history of this compound is intrinsically linked to the development of related fluorinated and methoxylated quinoline derivatives. The scientific literature of the late 20th and early 21st centuries is replete with examples of analogous compounds, such as 4-chloro-7-fluoro-6-methoxyquinoline and 3-fluoro-6-methoxyquinoline, which have been pivotal as intermediates in the synthesis of potent kinase inhibitors and antibacterial agents.[1][7][8] The rationale for the synthesis of this compound can be understood as a logical step in the systematic exploration of the chemical space around the quinoline core. Medicinal chemists, armed with an ever-expanding toolkit of synthetic methodologies, have sought to fine-tune the electronic properties and steric profile of quinoline-based drugs to optimize their interaction with specific biological targets. The introduction of a fluorine atom at the 7-position and a methoxy group at the 6-position represents a deliberate and strategic choice to harness the unique properties of these substituents.

II. The Synthetic Blueprint: A Proposed Retrosynthetic Analysis and Forward Synthesis

The synthesis of this compound can be approached through several established methods for quinoline ring formation. A plausible and efficient retrosynthetic pathway is outlined below, followed by a detailed, step-by-step experimental protocol for its forward synthesis.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points towards a substituted aniline and a three-carbon synthon as the key starting materials, a common strategy in quinoline synthesis.

Caption: Retrosynthetic analysis of this compound.

Proposed Forward Synthesis: A Step-by-Step Experimental Protocol

This proposed synthesis leverages the widely used Gould-Jacobs reaction, a reliable method for the construction of the quinoline ring system.[7]

Step 1: Synthesis of Diethyl (3-fluoro-4-methoxyanilino)methylenemalonate

-

Materials:

-

3-Fluoro-4-methoxyaniline

-

Diethyl ethoxymethylenemalonate (DEEM)

-

Ethanol (absolute)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-fluoro-4-methoxyaniline (1.0 eq) in absolute ethanol.

-

To this solution, add diethyl ethoxymethylenemalonate (1.05 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield diethyl (3-fluoro-4-methoxyanilino)methylenemalonate.

-

Step 2: Cyclization to Ethyl 7-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate

-

Materials:

-

Diethyl (3-fluoro-4-methoxyanilino)methylenemalonate

-

Diphenyl ether

-

-

Procedure:

-

In a high-temperature reaction flask, add the product from Step 1 to diphenyl ether.

-

Heat the mixture to approximately 250 °C with vigorous stirring.

-

Maintain this temperature for 30-60 minutes. The cyclization reaction will occur with the elimination of ethanol.

-

Cool the reaction mixture and add hexane to precipitate the product.

-

Collect the solid by filtration, wash thoroughly with hexane to remove the diphenyl ether, and dry to obtain the crude ethyl 7-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate.

-

Step 3: Hydrolysis to 7-Fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylic acid

-

Materials:

-

Ethyl 7-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate

-

Sodium hydroxide solution (e.g., 10% w/v)

-

Hydrochloric acid (concentrated)

-

-

Procedure:

-

Suspend the product from Step 2 in an aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux until the solid dissolves and the hydrolysis is complete (monitor by TLC).

-

Cool the solution in an ice bath and acidify with concentrated hydrochloric acid until precipitation is complete.

-

Collect the precipitated carboxylic acid by filtration, wash with water, and dry.

-

Step 4: Decarboxylation to 7-Fluoro-6-methoxyquinolin-4-ol

-

Materials:

-

7-Fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylic acid

-

Diphenyl ether or Dowtherm A

-

-

Procedure:

-

Heat the carboxylic acid from Step 3 in a high-boiling solvent like diphenyl ether to a temperature above its melting point (typically 240-260 °C).

-

The decarboxylation will proceed with the evolution of carbon dioxide.

-

After the gas evolution ceases, cool the reaction mixture and precipitate the product with a non-polar solvent like hexane.

-

Filter, wash, and dry the solid product.

-

Step 5: Chlorination to 4-Chloro-7-fluoro-6-methoxyquinoline

-

Materials:

-

7-Fluoro-6-methoxyquinolin-4-ol

-

Phosphorus oxychloride (POCl₃)

-

Dimethylformamide (DMF, catalytic amount)

-

-

Procedure:

-

Carefully add the product from Step 4 to an excess of phosphorus oxychloride containing a catalytic amount of DMF.

-

Heat the mixture to reflux for 2-4 hours.

-

Cool the reaction mixture and carefully pour it onto crushed ice with stirring.

-

Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

-

Step 6: Dechlorination to this compound

-

Materials:

-

4-Chloro-7-fluoro-6-methoxyquinoline

-

Palladium on carbon (Pd/C, 10%)

-

Ammonium formate or hydrogen gas

-

Methanol or Ethanol

-

-

Procedure:

-

Dissolve the chlorinated quinoline from Step 5 in a suitable solvent like methanol or ethanol.

-

Add 10% Pd/C catalyst.

-

For transfer hydrogenation, add ammonium formate in portions and heat the mixture to reflux. Alternatively, for direct hydrogenation, subject the mixture to a hydrogen atmosphere (balloon or Parr shaker).

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography or recrystallization.

-

III. The Significance in Medicinal Chemistry: A Scaffold for Targeted Therapies

The this compound scaffold is of significant interest to medicinal chemists for several key reasons, primarily revolving around its potential as a core component of targeted therapeutics.

Kinase Inhibition in Oncology

The quinoline and quinazoline scaffolds are well-established as "hinge-binding" motifs in a large number of kinase inhibitors.[9][10] The nitrogen at position 1 of the quinoline ring can act as a hydrogen bond acceptor, interacting with the hinge region of the ATP-binding pocket of various kinases. The 7-fluoro and 6-methoxy substituents play a crucial role in modulating the electronic properties of the ring system and can engage in additional interactions within the active site, thereby enhancing potency and selectivity. For instance, derivatives of 4-anilinoquinolines have shown potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[9] The 7-fluoro substituent can increase the acidity of the N-H proton in a 4-anilino derivative, potentially strengthening the key hydrogen bond interaction with the kinase hinge. The 6-methoxy group can occupy a hydrophobic pocket and its orientation can be critical for target engagement.

Sources

- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 2. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-Chloro-7-fluoro-6-methoxyquinoline|CAS 25759-94-8 [benchchem.com]

- 8. Novel 3-fluoro-6-methoxyquinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ukm.my [ukm.my]

The 7-Fluoro-6-Methoxyquinoline Scaffold: A Versatile Platform for the Development of Targeted Therapeutics

Introduction: The Quinoline Core in Modern Drug Discovery

The quinoline scaffold is a privileged heterocyclic system in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents. Its rigid, bicyclic structure provides an excellent framework for the spatial orientation of functional groups, enabling precise interactions with biological targets. The strategic incorporation of substituents, such as fluorine and methoxy groups, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine, with its small size and high electronegativity, can enhance metabolic stability, binding affinity, and membrane permeability. The methoxy group can modulate electronic properties and serve as a hydrogen bond acceptor, fine-tuning the molecule's interaction with its target.

This guide focuses on the 7-fluoro-6-methoxyquinoline core, a specific substitution pattern that has emerged as a valuable building block in the synthesis of potent and selective inhibitors for distinct therapeutic areas. While the this compound moiety itself does not possess a defined mechanism of action, it serves as a critical precursor for two major classes of therapeutic agents: anticancer tyrosine kinase inhibitors and antibacterial topoisomerase poisons. This document will provide an in-depth exploration of the mechanisms of action of these derivatives, supported by detailed experimental protocols and visual aids to empower researchers in the field of drug development.

Part 1: Anticancer Derivatives - Targeting Oncogenic Tyrosine Kinases

Derivatives of the this compound scaffold, particularly 4-anilinoquinolines, have demonstrated significant potential as anticancer agents by targeting the epidermal growth factor receptor (EGFR).[1][2] EGFR is a receptor tyrosine kinase that, when dysregulated through mutation or overexpression, becomes a key driver in the proliferation and survival of various cancer cells.[3][4]

Core Mechanism of Action: Inhibition of EGFR Signaling

The primary mechanism of action for these 4-anilinoquinoline derivatives is the competitive inhibition of adenosine triphosphate (ATP) binding to the catalytic kinase domain of EGFR.[1][2] By occupying the ATP-binding pocket, these small molecules prevent the autophosphorylation and subsequent activation of the receptor. This blockade effectively halts the downstream signaling cascades responsible for tumor growth and survival, most notably the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways.[5][6] The result is the induction of cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR signaling.

Visualizing the EGFR Signaling Pathway and Inhibition

The following diagram illustrates the EGFR signaling cascade and the point of intervention for 4-anilinoquinoline-based inhibitors.

Caption: EGFR signaling pathway and the inhibitory action of 4-anilinoquinolines.

Experimental Protocols for Mechanistic Elucidation

This protocol provides a framework for assessing the direct inhibitory effect of a compound on EGFR kinase activity using a non-radioactive, fluorescence polarization-based method.[7][8][9]

Objective: To determine the IC50 value of a test compound against EGFR.

Materials:

-

Recombinant human EGFR kinase domain

-

Tyrosine kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 5 mM MgCl2, 2 mM MnCl2)[7]

-

Poly(Glu, Tyr) 4:1 peptide substrate[7]

-

ATP solution

-

Test compound (solubilized in DMSO)

-

Quench/Detection Mixture (EDTA, Anti-Phosphotyrosine Antibody, Fluorescent Tracer)[7]

-

96-well black microtiter plates

-

Fluorescence polarization plate reader

Procedure:

-

Reaction Setup: In a 96-well plate, prepare the reaction mixture by combining the assay buffer, EGFR enzyme, and the peptide substrate.

-

Compound Addition: Add serial dilutions of the test compound (or DMSO for control wells) to the reaction mixture.

-

Initiation: Start the kinase reaction by adding a specific concentration of ATP (typically at or near the Km value for the enzyme). The final reaction volume is typically 50 µL.[7]

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Quenching and Detection: Stop the reaction by adding 50 µL of the Quench/Detection Mixture to each well. This terminates the enzymatic reaction and initiates the competition assay for antibody binding.

-

Equilibration: Incubate the plate at room temperature for at least 30 minutes to allow the binding to reach equilibrium.

-

Measurement: Read the fluorescence polarization values using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, which is a crucial downstream effect of EGFR inhibition.[10][11][12]

Objective: To evaluate the cytotoxic effect of an EGFR inhibitor on a cancer cell line (e.g., A549, which overexpresses EGFR).

Materials:

-

A549 human lung carcinoma cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

96-well clear cell culture plates

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or SDS-HCl solution)[10][11]

-

Microplate spectrophotometer

Procedure:

-

Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for 72 hours. Include wells with untreated cells (negative control) and medium only (blank).

-

MTT Addition: After the incubation period, add 10 µL of the MTT stock solution to each well.[10][13]

-

Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[10]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11]

-

Absorbance Reading: Gently shake the plate to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the blank absorbance from all readings. Calculate the percentage of cell viability for each treatment relative to the untreated control. Plot the results to determine the IC50 value.

Part 2: Antibacterial Derivatives - Targeting Bacterial Topoisomerases

The this compound scaffold also serves as a foundation for a class of potent antibacterial agents. These compounds function as novel inhibitors of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[14][15][16] These enzymes are essential for bacterial DNA replication, transcription, and repair, making them validated targets for antibiotics.[17][18]

Core Mechanism of Action: Topoisomerase Poisoning

Quinolone-based inhibitors do not simply block the catalytic activity of these enzymes; they act as "topoisomerase poisons."[16][19] They bind to the enzyme-DNA complex, stabilizing a transient state where the DNA is cleaved.[15] This stabilized complex, known as the cleavage complex, effectively blocks the progression of the replication fork.[15][17] The accumulation of these stalled complexes leads to the generation of lethal double-strand DNA breaks, triggering the SOS response and ultimately causing bacterial cell death.[19] This dual function as both a catalytic inhibitor and a poison contributes to their potent bactericidal activity.

Visualizing the Bacterial DNA Replication and Inhibition

The following diagram illustrates the role of DNA gyrase and topoisomerase IV in bacterial DNA replication and how quinolone inhibitors disrupt this process.

Caption: Inhibition of bacterial DNA gyrase and Topo IV by quinolones.

Experimental Protocols for Mechanistic Elucidation

This biochemical assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase, a key function of the enzyme.[20][21]

Objective: To determine the IC50 of a test compound against E. coli DNA gyrase.

Materials:

-

E. coli DNA gyrase enzyme

-

Relaxed pBR322 plasmid DNA (substrate)

-

Gyrase assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 1 mM ATP)

-

Test compound (in DMSO)

-

Stop solution/loading dye (e.g., containing SDS and bromophenol blue)

-

Agarose gel (1%) and electrophoresis equipment

-

DNA stain (e.g., ethidium bromide or SYBR Safe)

-

Gel imaging system

Procedure:

-

Reaction Setup: On ice, combine the assay buffer, relaxed pBR322 DNA, and serial dilutions of the test compound in microcentrifuge tubes.

-

Enzyme Addition: Add a defined unit of DNA gyrase to each reaction tube to initiate the supercoiling reaction. Include a no-enzyme control and a no-inhibitor control.

-

Incubation: Incubate the reactions at 37°C for 30-60 minutes.

-

Termination: Stop the reaction by adding the stop solution/loading dye.

-

Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at a constant voltage (e.g., 90V for 90 minutes) to separate the supercoiled DNA from the relaxed DNA. Supercoiled DNA migrates faster than relaxed DNA.

-

Visualization: Stain the gel with a DNA stain and visualize the bands using a gel imaging system.

-

Data Analysis: Quantify the band intensities for the supercoiled and relaxed DNA forms in each lane. Calculate the percentage of supercoiling inhibition for each compound concentration compared to the no-inhibitor control. Determine the IC50 value by plotting the inhibition percentage against the compound concentration.

The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent against a specific bacterium.[22][23][24][25][26]

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a target bacterium (e.g., Staphylococcus aureus).

Materials:

-

S. aureus strain (e.g., ATCC 29213)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Test compound stock solution (in a suitable solvent)

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard, then dilute it in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[25]

-

Compound Dilution: Dispense 100 µL of CAMHB into each well of a 96-well plate. Add 100 µL of the test compound stock (at 2x the highest desired concentration) to the first column. Perform a two-fold serial dilution by transferring 100 µL from each well to the next across the plate.[24]

-

Inoculation: Add 100 µL of the diluted bacterial inoculum to each well, bringing the final volume to 200 µL. This halves the compound concentration to the final desired test range.

-

Controls: Include a growth control well (inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[24]

-

Reading the MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[25]

| Parameter | Anticancer Derivatives | Antibacterial Derivatives |

| Primary Target | Receptor Tyrosine Kinases (e.g., EGFR) | Bacterial Type II Topoisomerases (DNA Gyrase, Topo IV) |

| Cellular Effect | Inhibition of proliferation, Induction of apoptosis | Inhibition of DNA replication, Bactericidal |

| Mechanism | Competitive ATP binding inhibition | Stabilization of enzyme-DNA cleavage complex |

| Key Assays | In Vitro Kinase Assay, MTT Cell Viability Assay | DNA Gyrase Supercoiling Assay, MIC Assay |

Conclusion: A Scaffold of Significant Therapeutic Promise

The this compound core stands as a testament to the power of scaffold-based drug design. While unassuming on its own, its specific electronic and steric properties make it an exceptional platform for developing highly targeted therapeutic agents. By serving as a foundational structure for both EGFR inhibitors in oncology and topoisomerase poisons in bacteriology, this scaffold demonstrates remarkable versatility. The continued exploration of derivatives built upon this and related quinoline frameworks holds significant promise for addressing unmet needs in cancer therapy and the ongoing challenge of antimicrobial resistance. The protocols and mechanistic insights provided in this guide are intended to facilitate these critical research and development efforts.

References

-

Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

-

Bax, B. D., Chan, P. F., Eggleston, D. S., et al. (2010). Type IIA topoisomerase inhibition by a new class of antibacterial agents. Nature, 466(7309), 935–940. [Link]

-

Drlica, K., Hiasa, H., Kerns, R. J., et al. (2008). Quinolones: Action and resistance updated. Current Topics in Medicinal Chemistry, 9(11), 981-1008. [Link]

-

Hooper, D. C. (2001). Mechanisms of Action of Antimicrobials: Focus on Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9–S15. [Link]

-

Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]

-

ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

-

Rusu, A., Butnarasu, I., & Sirbu, A. (2020). Mechanism of action of fluoroquinolones. ResearchGate. [Link]

-

Wee, P., & Wang, Z. (2017). Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. Cancers, 9(5), 52. [Link]

-

ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. Retrieved from [Link]

-

Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]

-

protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

-

Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]

-

Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

-

Microbe Online. (2013). Broth Dilution Method for MIC Determination. Retrieved from [Link]

-

Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]

-

Pan, X. S., & Fisher, L. M. (2008). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. Methods in Molecular Medicine, 142, 195–203. [Link]

-

Springer Protocols. (2008). Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. [Link]

-

Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Retrieved from [Link]

-

Study.com. (2017). Topoisomerase Definition, Function & Types. Retrieved from [Link]

-

Wang, Y., et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry, 9, 678393. [Link]

-

Roskoski, R. Jr. (2023). Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. Pharmacological Research, 189, 106691. [Link]

-

Biology LibreTexts. (2021). 12.2: DNA Replication in Bacteria. [Link]

-

Antimicrobial Agents and Chemotherapy. (2006). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. [Link]

-

ProFoldin. (n.d.). E. coli DNA Gyrase DNA Supercoiling Assay Kits. Retrieved from [Link]

-

Khodursky, A. B., & Cozzarelli, N. R. (2000). Analysis of topoisomerase function in bacterial replication fork movement: Use of DNA microarrays. Proceedings of the National Academy of Sciences, 97(17), 9474–9479. [Link]

-

Wikipedia. (n.d.). DNA replication. Retrieved from [Link]

-

PubMed. (2015). 4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity. [Link]

-

Takara Bio. (n.d.). Universal Tyrosine Kinase Assay Kit. Retrieved from [Link]

-

Microbe Notes. (2023). Topoisomerase: Types, Structure, Functions, Mechanism. Retrieved from [Link]

-

protocols.io. (2024). In vitro kinase assay. [Link]

-

PubMed. (2014). Identification of novel 4-anilinoquinazoline derivatives as potent EGFR inhibitors both under normoxia and hypoxia. [Link]

-

PubMed. (2016). Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors. [Link]

Sources

- 1. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. researchgate.net [researchgate.net]

- 6. ClinPGx [clinpgx.org]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. takarabio.com [takarabio.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 11. researchhub.com [researchhub.com]

- 12. broadpharm.com [broadpharm.com]

- 13. atcc.org [atcc.org]

- 14. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Analysis of topoisomerase function in bacterial replication fork movement: Use of DNA microarrays - PMC [pmc.ncbi.nlm.nih.gov]

- 18. DNA replication - Wikipedia [en.wikipedia.org]

- 19. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 20. journals.asm.org [journals.asm.org]

- 21. profoldin.com [profoldin.com]

- 22. protocols.io [protocols.io]

- 23. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 26. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential biological targets of 7-Fluoro-6-methoxyquinoline

An In-Depth Technical Guide to the Potential Biological Targets of 7-Fluoro-6-methoxyquinoline

This guide provides a comprehensive exploration of the potential biological targets of this compound, a heterocyclic compound belonging to the quinoline family. Drawing from the well-established pharmacology of the broader fluoroquinolone class and the diverse bioactivities of substituted quinolines, we will dissect the most probable mechanisms of action and outline robust experimental workflows for target validation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and exploit the therapeutic potential of this molecule.